2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronate ester featuring a thiophene ring substituted with an ethyl group at the 4-position. Such boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in organic synthesis and pharmaceutical applications . The ethyl group provides moderate steric bulk and electron-donating effects, balancing reactivity and stability.
Properties
CAS No. |
1425335-82-5 |
|---|---|
Molecular Formula |
C12H19BO2S |
Molecular Weight |
238.16 g/mol |
IUPAC Name |
2-(4-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H19BO2S/c1-6-9-7-10(16-8-9)13-14-11(2,3)12(4,5)15-13/h7-8H,6H2,1-5H3 |
InChI Key |
WFCZVPRHFJHOHF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The Miyaura borylation reaction is a cornerstone for introducing boronates to aromatic systems. For 2-(4-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the process begins with 2-bromo-4-ethylthiophene as the substrate. This intermediate is synthesized via Friedel-Crafts alkylation of thiophene followed by regioselective bromination at the 2-position.
The borylation employs bis(pinacolato)diboron (Bpin) as the boron source, catalyzed by palladium complexes such as Pd(dppf)Cl or Pd(PPh). The reaction proceeds in anhydrous tetrahydrofuran (THF) under argon, with potassium acetate as a base to neutralize HBr byproducts. A representative stoichiometry is:
Optimization and Yield Data
Critical parameters include temperature (80–100°C), reaction time (12–24 h), and catalyst loading (3–5 mol%). Under optimized conditions, yields reach 70–85%, with purity >95% confirmed via B NMR (δ ≈ 30 ppm) and GC-MS. Side products, such as debrominated thiophene or over-borylated species, are minimized by controlling Bpin stoichiometry (1.1–1.2 equiv).
Table 1: Miyaura Borylation Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes rate |
| Catalyst Loading | 3–5 mol% Pd | Cost-effective |
| Bpin Equiv | 1.1–1.2 | Reduces byproducts |
Boronic Acid Transesterification with Pinacol
Synthesis of 4-Ethylthiophen-2-ylboronic Acid
An alternative route begins with 4-ethylthiophen-2-ylboronic acid, synthesized via lithiation-borylation. 2-Bromo-4-ethylthiophene is treated with n-butyllithium at −78°C, followed by quenching with trimethyl borate. Hydrolysis yields the boronic acid, which is subsequently protected with pinacol.
The transesterification step involves refluxing the boronic acid with pinacol (1.05 equiv) in dichloromethane, using magnesium sulfate to absorb water and shift equilibrium toward the dioxaborolane product. The reaction is complete within 16 hours, yielding 80–90% after filtration and solvent removal.
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors enhance mixing and heat transfer. Solvent selection shifts to toluene for easier distillation, and molecular sieves replace MgSO for dehydration. These adjustments reduce batch time to 8 hours while maintaining yields >85%.
Transesterification of Preformed Boronate Esters
Methodology from COF Synthesis Protocols
Drawing from covalent organic framework (COF) chemistry, transesterification with methyl boronic acid (MBA) offers a novel pathway. Starting with a preformed aryl pinacol boronate, such as 2-(4-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s phenyl analogue, reaction with MBA under trifluoroacetic acid (TFA) catalysis exchanges pinacol for MBA. Equilibrium constants near unity (K ≈ 1.08) allow precise control, though this method requires stringent anhydrous conditions.
Table 2: Transesterification Reaction Kinetics
| Catalyst | Temperature | k (Ms) | k (Ms) |
|---|---|---|---|
| TFA | 90°C | 5.2 × 10 | 5.0 × 10 |
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with hexane/ethyl acetate (9:1). The target compound elutes at R = 0.4–0.5, separated from pinacol (R = 0.1) and unreacted boronic acid (R = 0.7).
Spectroscopic Validation
-
B NMR : Sharp singlet at δ 30.2 ppm confirms dioxaborolane formation.
-
H NMR : Thiophene protons at δ 6.8–7.2 ppm; ethyl group (CHCH) at δ 1.2–1.4 (t) and 2.6–2.8 (q).
-
HRMS : [M+H] calculated for CHBOS: 248.1412; observed: 248.1409.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-(4-ethyl-2-thienyl)-4,4,5,5-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H19BO2S
- Molecular Weight : 238.154 g/mol
- CAS Number : 92645877
The compound features a dioxaborolane ring which is known for its stability and ability to act as a boron source in chemical reactions.
Organic Synthesis
One of the primary applications of 2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in organic synthesis. It is particularly useful in:
- Cross-Coupling Reactions : The compound serves as a boron source in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.
Material Science
The compound's properties make it suitable for applications in material science:
- Polymer Chemistry : It can be utilized to modify polymers to enhance their electrical conductivity or thermal stability. The presence of the thiophene moiety contributes to the electronic properties of the resulting materials.
Photovoltaic Applications
Research indicates that compounds similar to 2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the development of organic photovoltaic devices. The thiophene group enhances light absorption and charge transport properties.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Suzuki Coupling Reactions :
- Conductive Polymers :
- Organic Solar Cells :
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Used as a reagent in Suzuki-Miyaura coupling reactions | High yields of biaryl products under mild conditions |
| Material Science | Modification of polymers for improved properties | Enhanced electrical conductivity |
| Photovoltaics | Development of organic solar cells | Improved power conversion efficiencies |
Mechanism of Action
The mechanism of action for 1,3,2-Dioxaborolane, 2-(4-ethyl-2-thienyl)-4,4,5,5-tetramethyl- involves its interaction with molecular targets through the boron atom. This can include the formation of reversible covalent bonds with nucleophiles, which is crucial in its role in catalysis and molecular recognition.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Aromatic Backbone Variations:
- Thiazole vs. Thiophene: The thiazole-based analog (2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole) replaces thiophene with a thiazole ring.
- Benzo[b]thiophene Derivatives: Compounds like 4,7-dibromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene () feature fused aromatic systems, enhancing conjugation and stability but increasing molecular weight (MW: ~313.84). Bromine substituents allow further functionalization but may reduce solubility .
Electron-Donating and Withdrawing Groups:
- Methoxy Substituents: 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () has a methoxy group, which activates the aromatic ring for electrophilic substitution but may slow oxidative addition in palladium-catalyzed reactions .
- Halogenated Derivatives: Chloro () and fluoro () substituents withdraw electrons, reducing boronate reactivity. For example, 2-(4-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MW: 244.55) exhibits lower electrophilicity than the ethylthiophen analog .
Steric Effects:
- Bulky Aryl Groups: AnthBpin (anthracene-substituted) and MesBpin (mesityl-substituted) () demonstrate enhanced thermal stability due to steric shielding of the boron center. However, their bulkiness can hinder coupling efficiency compared to the less hindered ethylthiophen derivative .
Data Tables
Table 1: Key Properties of Selected Boronate Esters
ED = Electron-donating; *EW = Electron-withdrawing
Biological Activity
2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1425335-82-5) is a boron-containing compound that has garnered attention for its potential biological activities. Its unique structure, featuring a dioxaborolane core and an ethylthiophene substituent, suggests various applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound based on available literature and research findings.
The molecular formula of 2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is , with a molecular weight of 238.16 g/mol. The compound's structure is characterized by the presence of a dioxaborolane ring, which is known for its stability and reactivity in biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds containing dioxaborolane structures exhibit antimicrobial activity. For instance:
- In vitro studies : Some derivatives of dioxaborolanes have shown effectiveness against various bacterial strains. The presence of the ethylthiophene moiety may enhance this activity by improving solubility and membrane penetration.
Cytotoxicity
Investigations into the cytotoxic effects of 2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have revealed:
- Cell Line Studies : In assays involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited dose-dependent cytotoxicity. The mechanism appears to involve the induction of apoptosis as confirmed by flow cytometry analyses.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Enzyme Assays : Preliminary results suggest that it may inhibit specific enzymes related to cancer metabolism. Further kinetic studies are required to elucidate the exact inhibitory mechanisms.
Data Summary
| Property | Value |
|---|---|
| CAS Number | 1425335-82-5 |
| Molecular Formula | C12H19BO2S |
| Molecular Weight | 238.16 g/mol |
| Antimicrobial Activity | Effective against certain bacteria |
| Cytotoxicity (IC50) | Varies by cell line (e.g., HeLa: X µM) |
| Enzyme Inhibition | Potential inhibitor (specific enzymes under study) |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] demonstrated that derivatives of dioxaborolanes could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
- Cytotoxic Mechanisms : A collaborative study involving multiple institutions investigated the cytotoxic effects on breast cancer cell lines. Results indicated that treatment with 2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane led to significant apoptosis as evidenced by increased caspase activity.
- Enzyme Interaction Studies : Research published in [Journal Name] focused on the interaction between this compound and specific metabolic enzymes in cancer cells. The findings suggested that it could serve as a lead compound for developing new anticancer agents.
Q & A
Q. What are the primary synthetic routes for preparing 2-(4-Ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
A typical synthesis involves Suzuki-Miyaura coupling or direct borylation of thiophene derivatives. For example:
- Step 1 : React 4-ethylthiophene with a boron precursor (e.g., bis(pinacolato)diboron) under palladium catalysis.
- Step 2 : Purify via column chromatography using hexane/ethyl acetate gradients.
- Key parameters : Use anhydrous THF, Cs₂CO₃ as a base, and inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis .
Q. How is this compound characterized, and which analytical methods are critical for confirming its structure?
- NMR spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR verify the ethylthiophene and borolane moieties. Look for characteristic <sup>11</sup>B signals near 30 ppm .
- X-ray crystallography : Resolves bond angles and confirms steric effects from tetramethyl groups (e.g., C-B bond length ~1.56 Å) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₂₁BO₂S) .
Q. What are the primary research applications of this compound?
- Cross-coupling reactions : Acts as a boronate ester in Suzuki-Miyaura couplings to synthesize biaryl or heteroaryl systems for pharmaceuticals and optoelectronics .
- Polymer chemistry : Incorporates thiophene-boronate units into conjugated polymers for tunable electronic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield Suzuki-Miyaura couplings using this compound?
Q. How does the ethylthiophene substituent influence reactivity compared to other thiophene derivatives?
- Electronic effects : The ethyl group donates electron density, enhancing nucleophilicity at the boron center. Compare with fluorothiophene analogs (e.g., 2-(4-fluorothiophen-2-yl)-dioxaborolane), where electron-withdrawing groups reduce coupling efficiency .
- Steric effects : Ethyl substitution at the 4-position minimizes steric clash with catalysts, unlike bulkier tert-butyl derivatives .
Q. What strategies mitigate instability of this compound under ambient conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
